

Protocol for assessing P 276-00's impact on RNA polymerase II

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Compound of Interest

Compound Name: **P 276-00**

Cat. No.: **B045974**

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Application Note & Protocol

Topic: A Multi-Tiered Protocol for Assessing the Impact of **P 276-00** on RNA Polymerase II Activity and Transcriptional Elongation

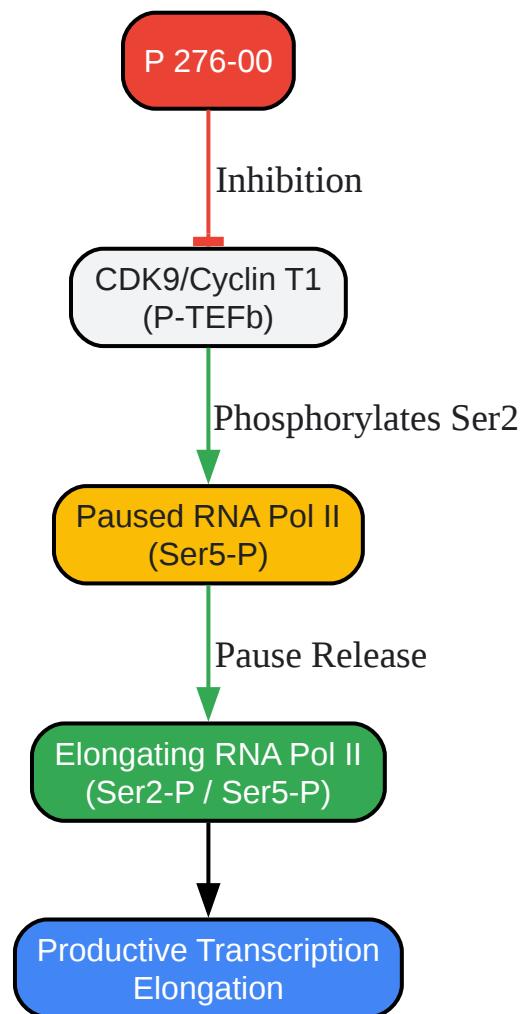
Audience: Researchers, scientists, and drug development professionals.

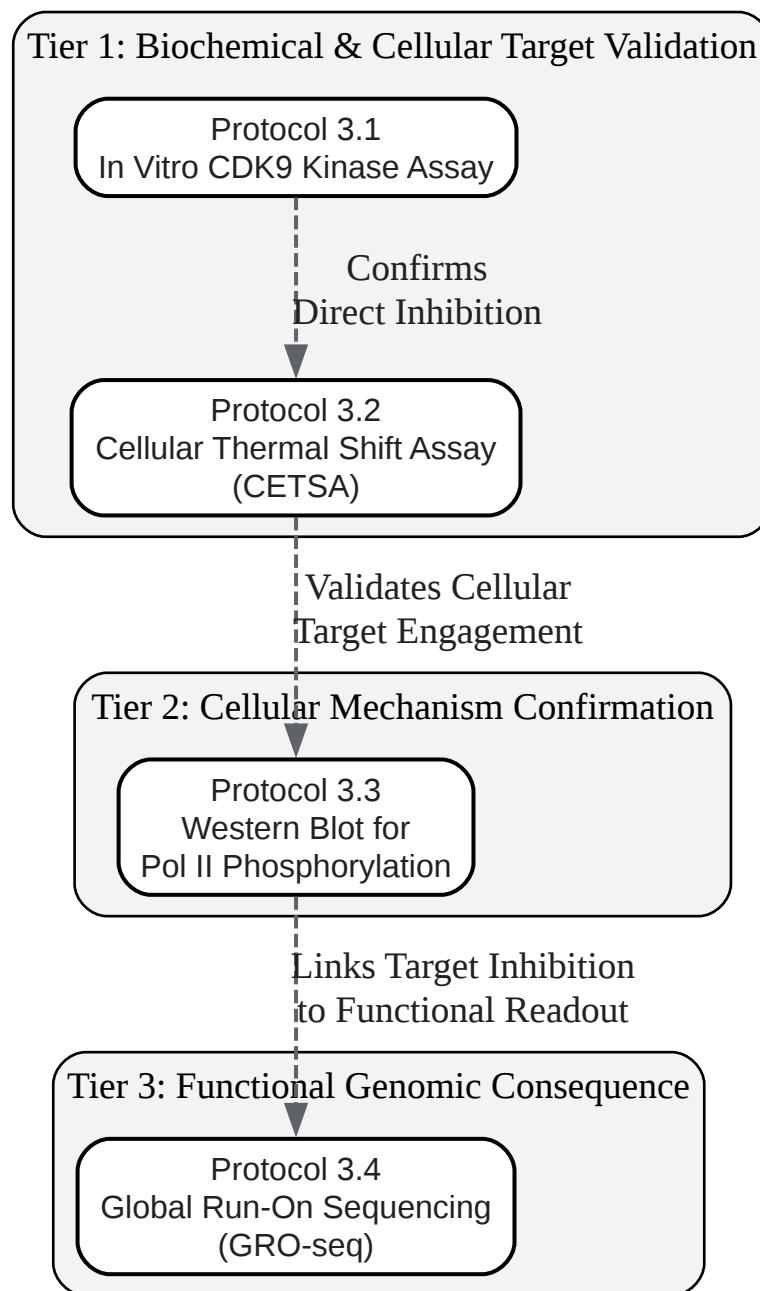
Abstract

The regulation of transcription is a cornerstone of cellular function, and its dysregulation is a hallmark of cancer. RNA Polymerase II (Pol II), the enzyme responsible for transcribing all protein-coding genes, is a critical node of this regulation. Its processivity is tightly controlled by a series of post-translational modifications, particularly the phosphorylation of its C-terminal domain (CTD). **P 276-00** (Riviciclib) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK9[1][2][3]. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which plays an essential role in phosphorylating Serine 2 (Ser2) of the Pol II CTD heptad repeat (YSPTSPS)[4][5]. This Ser2 phosphorylation is a key signal for releasing Pol II from promoter-proximal pausing, a major rate-limiting step in transcription, allowing it to transition into a productive elongation phase[6][7][8]. This document provides a comprehensive, multi-tiered experimental strategy to rigorously assess and validate the hypothesis that **P 276-00** inhibits transcriptional elongation by suppressing CDK9-mediated Pol II phosphorylation.

Hypothesized Mechanism of Action

P 276-00 is hypothesized to function by directly inhibiting the kinase activity of CDK9. This prevents the phosphorylation of the Pol II CTD at Ser2 residues. The absence of this critical phosphorylation mark traps Pol II in a paused state near the transcription start site (TSS), thereby inhibiting productive gene transcription, particularly for genes with short-lived transcripts such as oncogenes and anti-apoptotic factors like Mcl-1[9].





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